Cyclopropyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone
Description
Cyclopropyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone (CAS: 898758-55-9) is a spirocyclic compound with the molecular formula C₁₈H₂₃NO₃ and a molecular weight of 301.39 g/mol . It features a cyclopropyl group attached to a phenyl ring substituted with a 1,4-dioxa-8-azaspiro[4.5]decane moiety. This compound is primarily used in research settings, with strict guidelines for storage (-80°C for 6 months or -20°C for 1 month) and preparation to avoid degradation . Its purity exceeds 98%, as confirmed by GLPBIO’s analytical certificates .
Properties
IUPAC Name |
cyclopropyl-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c20-17(16-5-6-16)15-3-1-14(2-4-15)13-19-9-7-18(8-10-19)21-11-12-22-18/h1-4,16H,5-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKOVXZNBVBYCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC=C(C=C2)CN3CCC4(CC3)OCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642887 | |
| Record name | Cyclopropyl{4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898758-55-9 | |
| Record name | Cyclopropyl{4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl 4-[8-(1,4-dioxa-8-azaspiro[45]decyl)methyl]phenyl ketone typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is often optimized for cost-effectiveness and efficiency, with considerations for scalability, safety, and environmental impact. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .
Scientific Research Applications
Cyclopropyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of Cyclopropyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential and applications .
Comparison with Similar Compounds
Comparison with Structural Analogs
Cyclopentyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl Ketone
This analog (CAS: 898758-61-7) replaces the cyclopropyl group with a cyclopentyl substituent, resulting in a molecular formula of C₂₀H₂₇NO₃ and a higher molecular weight (329.44 g/mol) . Key differences include:
- Stability : Similar storage conditions (-80°C for 6 months) suggest comparable stability despite structural differences .
Table 1: Structural and Physical Comparison
Cyclobutyl 2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl Ketone
This compound (PubChem entry) substitutes the cyclopropyl group with cyclobutyl and positions the substituent at the 2-position of the phenyl ring . While detailed data are lacking, the structural changes likely impact:
- Electronic Properties : The ortho-substitution may hinder rotational freedom compared to the para-substituted cyclopropyl analog.
- Reactivity: Ortho-substituted ketones are known to exhibit distinct reactivity in catalytic processes, as seen in hydrogen-borrowing reactions involving cyclopropyl ketones .
Spiro[4.5]decane Derivatives with Heteroatoms
Compounds like 8-phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione () share the spiro[4.5]decane core but incorporate additional heteroatoms (e.g., diaza systems). These modifications:
- Enhance Pharmacological Potential: The diaza moiety may improve interactions with biological targets, contrasting with the ketone-focused reactivity of the cyclopropyl analog.
- Alter Solubility : Introduction of polar groups (e.g., piperazine) could enhance aqueous solubility compared to the hydrophobic cyclopropyl derivative .
Biological Activity
Cyclopropyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone (CAS No. 898758-55-9) is an organic compound notable for its complex structure, which includes a cyclopropyl group, a phenyl ketone, and a spirocyclic moiety containing a 1,4-dioxa and an azaspiro group. The molecular formula is C18H23NO3. This unique combination of functional groups suggests potential biological activities, particularly in medicinal chemistry and material science.
Structural Features
The structural characteristics of this compound may contribute to its biological activity. The presence of the cyclopropyl group can enhance lipophilicity and modify pharmacokinetic properties, while the spirocyclic structure may provide unique interaction profiles with biological targets.
| Structural Feature | Description |
|---|---|
| Cyclopropyl Group | Enhances lipophilicity |
| Phenyl Ketone | Potential for electrophilic reactions |
| Spirocyclic Moiety | Unique binding interactions |
Case Studies and Research Findings
Research on similar compounds provides insights into potential biological activities:
- Anticancer Properties : A study on structurally related spirocyclic compounds indicated significant cytotoxicity against various cancer cell lines, suggesting that the unique structural features may enhance interaction with cellular targets.
- Antimicrobial Activity : Research has shown that spirocyclic compounds can exhibit broad-spectrum antimicrobial activity, making them candidates for further exploration in drug development.
- Enzyme Inhibition Studies : Investigations into the enzyme inhibition capabilities of similar compounds have revealed potential applications in treating metabolic disorders.
Synthesis and Interaction Studies
The synthesis of this compound involves several steps that require optimization for yield and purity. Interaction studies are crucial to understanding how this compound interacts with biological systems. Potential areas for investigation include:
- Binding Affinity Studies : Evaluating how well the compound binds to specific receptors or enzymes.
- Mechanism of Action : Understanding the biochemical pathways affected by the compound.
Q & A
What are the optimal synthetic routes for Cyclopropyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone, and how can yield/purity challenges be addressed?
Basic Research Question
The synthesis of this compound involves two key steps: (1) formation of the cyclopropyl phenyl ketone core and (2) introduction of the 1,4-dioxa-8-azaspiro[4.5]decyl methyl group. For the cyclopropyl ketone moiety, methods such as ketone alkylation or cyclopropanation via Simmons-Smith reactions are viable . The spirocyclic component may be synthesized via acid-catalyzed cyclization of 1,4-diols with amines, followed by functionalization . Yield optimization requires careful control of reaction conditions (e.g., temperature, catalyst loading) and purification via column chromatography or recrystallization . Purity challenges arise from steric hindrance in the spirocyclic system; advanced techniques like preparative HPLC or chiral separation may be necessary .
What spectroscopic and analytical methods are recommended for characterizing the spirocyclic and cyclopropyl components?
Basic Research Question
Key techniques include:
- IR Spectroscopy : Identify carbonyl stretches (~1700 cm⁻¹) and sp³ C-O bonds (1100–1250 cm⁻¹) in the spirocyclic system .
- NMR :
- X-ray Crystallography : Resolve stereochemical ambiguities in the spiro center and cyclopropane geometry .
How does stereoselectivity in hydride reduction of trans-substituted cyclopropyl ketones apply to derivatives of this compound?
Advanced Research Question
Trans-substituted cyclopropyl ketones undergo hydride reduction with high stereoselectivity when bulky substituents stabilize the bisected s-cis conformation. For example, NaBH₄ attacks the less-hindered face of the carbonyl, yielding alcohols with >90% diastereomeric excess . Computational modeling (DFT) predicts selectivity trends by analyzing transition-state energies . For derivatives with the 1,4-dioxa-8-azaspiro group, steric effects from the spirocyclic system may further bias the reaction pathway. Experimental validation via chiral HPLC or Mosher ester analysis is critical .
How can structure-activity relationship (SAR) studies evaluate the pharmacological potential of spirocyclic analogs?
Advanced Research Question
SAR studies should focus on:
- Spirocyclic Modifications : Vary substituents on the 1,4-dioxa-8-azaspiro[4.5]decane moiety (e.g., halogenation, alkylation) to assess effects on receptor binding .
- Biological Assays : Test analogs against targets like σ receptors or 5-HT subtypes using radioligand displacement assays .
- Conformational Analysis : Correlate activity with computational docking studies (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with the ketone oxygen) .
What strategies resolve contradictions in reported reactivity data for cyclopropyl ketones under catalytic conditions?
Advanced Research Question
Discrepancies in catalytic reactivity (e.g., hydrogen borrowing vs. retro-Friedel-Crafts pathways) arise from substrate-specific steric and electronic factors. To resolve these:
- Perform kinetic profiling under varied conditions (solvent, temperature) .
- Use isotopic labeling (e.g., D₂O quenching) to track proton transfer steps .
- Compare experimental results with DFT-predicted activation barriers for competing pathways .
How can computational methods predict the stability of intermediates in the synthesis of this compound?
Advanced Research Question
Ab initio calculations (e.g., MP2/cc-pVTZ) quantify the stability of intermediates such as η²-enonenickel complexes formed during cyclopropanation . Transition-state modeling (IRC analysis) identifies rate-limiting steps, while natural bond orbital (NBO) analysis reveals stabilizing hyperconjugative interactions in the spirocyclic system .
What are the implications of dipole moment studies for understanding solution-phase behavior of this compound?
Basic Research Question
Dipole moment measurements (via solution-state dielectric constant analysis) indicate that the cyclopropyl ketone adopts an s-cis conformation in cyclohexane, with a dipole moment of ~3.2 D . The spirocyclic group introduces additional polarity, influencing solubility and aggregation behavior. These data guide solvent selection for reactions (e.g., polar aprotic solvents for nucleophilic substitutions) .
How can retro-synthetic analysis guide the design of novel derivatives with enhanced bioactivity?
Advanced Research Question
Retro-synthetic disconnection of the target molecule reveals two key fragments: (1) cyclopropyl phenyl ketone and (2) 1,4-dioxa-8-azaspiro[4.5]decyl methylamine. Diversification strategies include:
- Introducing electron-withdrawing groups (e.g., -NO₂) on the phenyl ring to modulate σ receptor affinity .
- Replacing the spirocyclic oxygen with sulfur to alter metabolic stability .
- Parallel Synthesis : Use Ugi or Passerini reactions to generate libraries of analogs for high-throughput screening .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Basic Research Question
Key challenges include:
- Purification : Scalable techniques like continuous-flow chromatography or crystallization under high-pressure CO₂ .
- Byproduct Formation : Mitigate spirocyclic ring-opening via pH control (e.g., buffered conditions) .
- Safety : Handle cyclopropane intermediates under inert atmospheres to prevent exothermic decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
